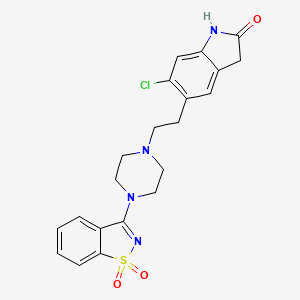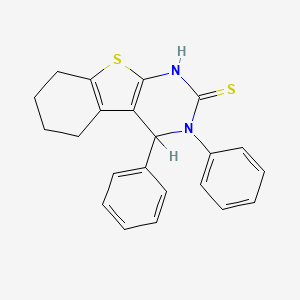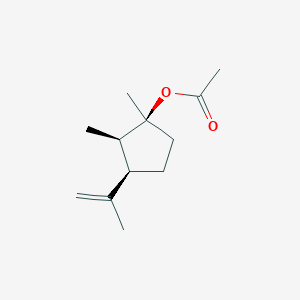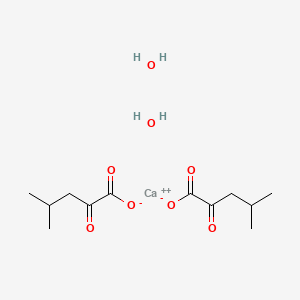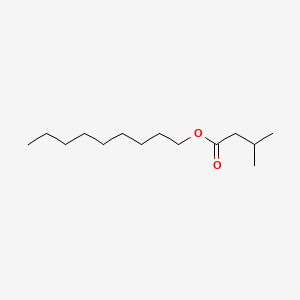
Nonyl isovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Nonyl isovalerate is typically synthesized through an esterification reaction. This involves the reaction of isovaleric acid with nonyl alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .
化学反应分析
Nonyl isovalerate, like other esters, can undergo various chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonyl alcohol and isovaleric acid.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common reagents and conditions for these reactions include acidic or basic catalysts for hydrolysis, and strong reducing agents for reduction reactions .
科学研究应用
Nonyl isovalerate has several applications in scientific research:
Flavor and Fragrance Industry: It is used as a flavoring agent due to its fruity odor.
Biological Studies: It is used in studies related to ruminal fermentation and microbial enzyme activities.
Environmental Science: It is studied for its role in anaerobic digestion processes and its interaction with microbial communities.
作用机制
The mechanism of action of nonyl isovalerate in biological systems involves its interaction with microbial enzymes and pathways. In ruminal fermentation, it enhances the activity of cellulolytic bacteria and enzymes, leading to improved digestion and growth performance in animals . The exact molecular targets and pathways are still under investigation, but it is known to influence the microbial community structure and enzyme activities.
相似化合物的比较
Nonyl isovalerate belongs to the class of fatty alcohol esters. Similar compounds include:
Ethyl isovalerate: Another ester with a fruity odor, used in flavoring.
Methyl isovalerate: A smaller ester with similar applications in the fragrance industry.
This compound is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts .
属性
CAS 编号 |
7786-47-2 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
nonyl 3-methylbutanoate |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-16-14(15)12-13(2)3/h13H,4-12H2,1-3H3 |
InChI 键 |
JHKZVDVMXZGMOX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCOC(=O)CC(C)C |
沸点 |
264.00 °C. @ 760.00 mm Hg |
密度 |
0.853-0.859 |
物理描述 |
colourless to pale yellow liquid/apple-hazelnut, citrus odour |
溶解度 |
soluble in alcohol; insoluble in water |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


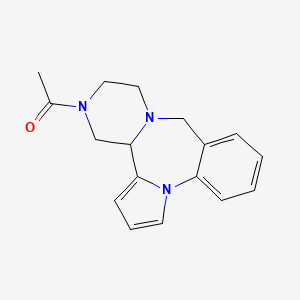

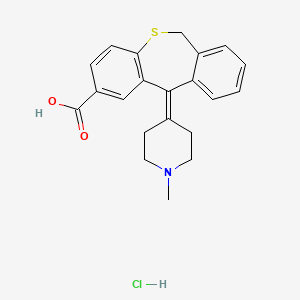

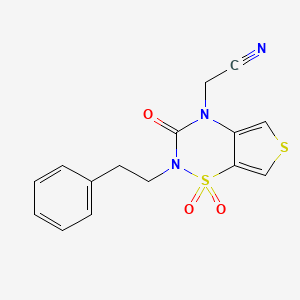
![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
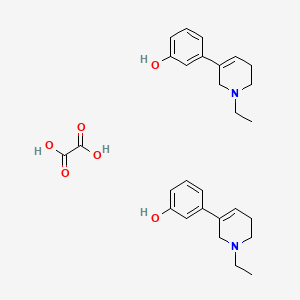
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)

